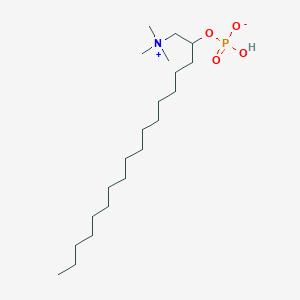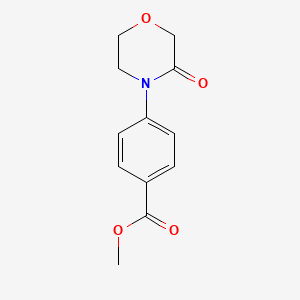
Valolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valolamine is a naturally occurring aminocyclitol compound, known for its potent inhibitory activity against alpha-glucosidase enzymes. It was first isolated from the fermentation broth of Streptomyces hygroscopicus and has since been recognized for its potential therapeutic applications, particularly in the treatment of diabetes mellitus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Valolamine can be synthesized through several methods. One common approach involves the biodegradation of validamycin to a mixture of validamine and valienamine, which is then chemically converted into this compound . Another method involves the enantiospecific synthesis from (-)-quinic acid, which includes steps such as diastereospecific introduction of azide functionality, deprotection, and regio-specific opening of cyclic sulfate .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation methods. For instance, recombinant microorganisms capable of producing proteins that form 2-epi-valiolone, phosphorylate, and epimerize 2-epi-valiolone 7-phosphate, and aminate valiolone 7-phosphate are used to efficiently produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Valolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are often employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as valiolone and its N-substituted derivatives .
Aplicaciones Científicas De Investigación
Valolamine has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Mecanismo De Acción
Valolamine exerts its effects primarily through the inhibition of alpha-glucosidase enzymes. By binding to the active site of these enzymes, this compound prevents the breakdown of carbohydrates into glucose, thereby reducing postprandial blood glucose levels. This mechanism is particularly beneficial in managing diabetes mellitus .
Comparación Con Compuestos Similares
Validamine: Another aminocyclitol with similar inhibitory activity against alpha-glucosidase.
Valienamine: An unsaturated aminocyclitol also known for its enzyme inhibitory properties.
Voglibose: A valolamine derivative used as an anti-diabetic drug.
Uniqueness: this compound is unique due to its potent inhibitory activity and its ability to be synthesized through various methods, including microbial fermentation and chemical synthesis. Its derivatives also exhibit enhanced lipophilicity and skin permeability, making them more effective in certain applications .
Propiedades
IUPAC Name |
(2S)-2,4-diamino-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O/c1-4(2-6)5(7)3-8/h4-5,8H,2-3,6-7H2,1H3/t4?,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKZTFVWCYQSQY-BRJRFNKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Chloro-2-oxo-1-phenylethyl)amino]-2-phenylacetyl chloride](/img/structure/B8005569.png)


![(6S,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((E)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8005588.png)
![5-(3-Methylbut-2-enoxy)furo[3,2-g]chromen-7-one](/img/structure/B8005591.png)

![[(2R)-2-hydroxypropyl] hydrogen carbonate](/img/structure/B8005602.png)

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]amino]propanoic acid](/img/structure/B8005623.png)


